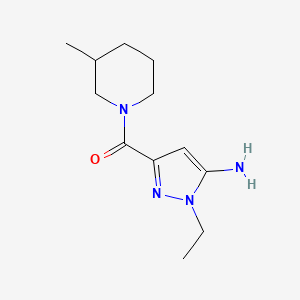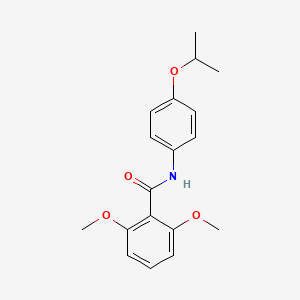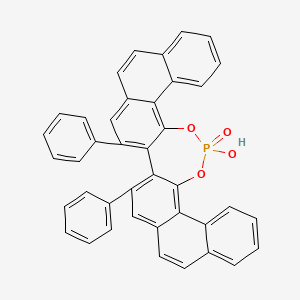
2-(1H-ピラゾール-3-イル)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-3-YL)ethanol: is a heterocyclic compound featuring a pyrazole ring attached to an ethanol moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems. The presence of both a pyrazole ring and an ethanol group in this compound makes it a valuable building block in various chemical reactions and applications.
科学的研究の応用
2-(1H-Pyrazol-3-YL)ethanol has a wide range of applications in scientific research:
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to interact with a variety of biological targets
Mode of Action
The exact mode of action of 2-(1H-Pyrazol-3-YL)ethanol is currently unknown. It’s worth noting that similar compounds, such as pyrazole derivatives, have been found to interact with their targets through various mechanisms, including hydrogen bonding
Biochemical Pathways
Similar compounds, such as pyrazole derivatives, have been found to influence a variety of biochemical pathways
Pharmacokinetics
It’s worth noting that similar compounds, such as pyrazole derivatives, have been found to undergo metabolic processes such as hydroxylation
Result of Action
Similar compounds, such as pyrazole derivatives, have been found to exhibit a variety of biological activities
Action Environment
It’s worth noting that similar compounds, such as bis-cyclometallated ir(iii) complexes containing 2-(1h-pyrazol-3-yl)pyridine ligands, have been found to show changes in emission intensities with changes in ph
生化学分析
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is largely dependent on the specific structure and substituents of the pyrazole compound .
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-YL)ethanol typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by reduction. One common method includes the reaction of hydrazine hydrate with 3-chloropropanol under basic conditions to form the pyrazole ring, followed by reduction to yield 2-(1H-Pyrazol-3-YL)ethanol .
Industrial Production Methods: Industrial production of 2-(1H-Pyrazol-3-YL)ethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 2-(1H-Pyrazol-3-YL)ethanol can undergo oxidation to form pyrazole-3-carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: Various pyrazole derivatives.
Substitution: N-substituted pyrazole derivatives.
類似化合物との比較
2-(1H-Pyrazol-5-YL)ethanol: Similar structure but with the pyrazole ring attached at a different position.
3-(1H-Pyrazol-4-YL)propanol: Another pyrazole-ethanol derivative with a different carbon chain length.
2-(1H-Imidazol-3-YL)ethanol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: 2-(1H-Pyrazol-3-YL)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized heterocyclic systems and in various research applications .
特性
IUPAC Name |
2-(1H-pyrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-4-2-5-1-3-6-7-5/h1,3,8H,2,4H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDXTPHVKBEOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-74-3 |
Source


|
| Record name | 2-(1H-pyrazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2570507.png)
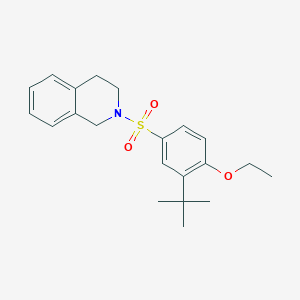
![7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane](/img/structure/B2570511.png)
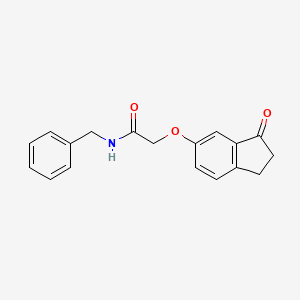
![ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570513.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2570514.png)
![3-benzyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570517.png)
![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570518.png)
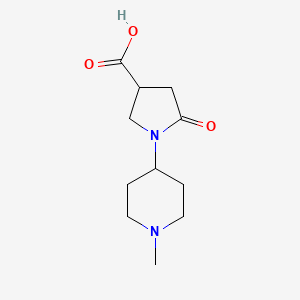
![[7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid](/img/structure/B2570522.png)
